1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline
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Overview
Description
1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline is a chemical compound that belongs to the class of benzoyl derivatives It is characterized by the presence of a dichlorobenzoyl group attached to a tetrahydroquinoline ring
Preparation Methods
The synthesis of 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline typically involves the reaction of 2,6-dichlorobenzoyl chloride with 1,2,3,4-tetrahydroquinoline. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the dichlorobenzoyl group to a benzyl group. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce benzyl-substituted tetrahydroquinolines.
Scientific Research Applications
1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where enzyme inhibition is a key mechanism.
Industry: It is used in the development of new materials and chemicals, including polymers and dyes
Mechanism of Action
The mechanism of action of 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The dichlorobenzoyl group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. This compound may also interact with cellular pathways involved in signal transduction and gene expression .
Comparison with Similar Compounds
1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:
2,6-Dichlorobenzoyl chloride: Used as an intermediate in organic synthesis, it shares the dichlorobenzoyl group but lacks the tetrahydroquinoline ring.
1-(2,6-Dichlorobenzoyl)pyrrole: Similar in structure but with a pyrrole ring instead of a tetrahydroquinoline ring.
1-(2,6-Dichlorobenzoyl)-2,5-dimethylpyrrole: Another derivative with a pyrrole ring and additional methyl groups
The uniqueness of this compound lies in its specific combination of the dichlorobenzoyl group and the tetrahydroquinoline ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(2,6-dichlorophenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO/c17-12-7-3-8-13(18)15(12)16(20)19-10-4-6-11-5-1-2-9-14(11)19/h1-3,5,7-9H,4,6,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCUGBSCLCYXDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=C(C=CC=C3Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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